5-Tetradecene, (Z)- 5-Tetradecene, (Z)-
Brand Name: Vulcanchem
CAS No.: 41446-62-2
VCID: VC20291249
InChI: InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9-
SMILES:
Molecular Formula: C14H28
Molecular Weight: 196.37 g/mol

5-Tetradecene, (Z)-

CAS No.: 41446-62-2

Cat. No.: VC20291249

Molecular Formula: C14H28

Molecular Weight: 196.37 g/mol

* For research use only. Not for human or veterinary use.

5-Tetradecene, (Z)- - 41446-62-2

Specification

CAS No. 41446-62-2
Molecular Formula C14H28
Molecular Weight 196.37 g/mol
IUPAC Name (Z)-tetradec-5-ene
Standard InChI InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9-
Standard InChI Key SNIFAVVHRQZYGO-LUAWRHEFSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCC
Canonical SMILES CCCCCCCCC=CCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(Z)-5-Tetradecene (CAS 41446-62-2) is a 14-carbon alkene with a cis-configuration at the double bond between carbons 5 and 6. Its IUPAC name, (Z)-tetradec-5-ene, reflects this geometry, where substituents on the double bond reside on the same side . The molecular formula C14H28\text{C}_{14}\text{H}_{28} corresponds to a molecular weight of 196.37 g/mol, with an exact mass of 196.219 Da . The compound’s linear structure and hydrophobicity (LogP = 5.48) suggest limited solubility in polar solvents, favoring organic media .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number41446-62-2
Molecular FormulaC14H28\text{C}_{14}\text{H}_{28}
Molecular Weight196.37 g/mol
Exact Mass196.219 Da
LogP5.48
Boiling PointNot reported

Synthesis and Industrial Production

Laboratory-Scale Synthesis

(Z)-5-Tetradecene is synthesized via stereoselective methods, including:

  • Catalytic Hydrogenation: Selective reduction of alkynes using palladium or nickel catalysts under controlled H2\text{H}_2 pressure to retain the cis configuration.

  • Wittig Reaction: Coupling of phosphonium ylides with aldehydes to form the double bond with Z-selectivity.

  • Pyrolysis of Biomass: Recent studies demonstrate that co-pyrolysis of date palm waste and Salicornia bigelovii at 400–600°C yields tetradecene isomers, highlighting sustainable production routes .

Industrial Manufacturing

Industrial-scale production employs catalytic cracking of long-chain paraffins or dehydrogenation of alkanes. Fixed-bed reactors operating at 400–700°C with nitrogen sweeping gas optimize yield, achieving up to 65 g of product per batch .

Biological and Ecological Significance

Pheromonal Activity in Mammals

A seminal study identified (Z)-5-tetradecen-1-ol, a hydroxylated derivative, as a pheromone in male mouse urine. This alcohol binds odorant receptors in female mice, eliciting attraction behaviors . While the parent alkene’s direct role remains unconfirmed, its structural similarity suggests potential precursor roles in pheromone biosynthesis .

Ecological Interactions

The compound’s volatility and hydrophobicity facilitate its role as a semiochemical in insects, though specific studies on (Z)-5-tetradecene are pending. Analogous alkenes, such as 1-tetradecene, mediate plant-insect communication, implying ecological relevance for this isomer .

Industrial and Research Applications

Biofuel and Energy Research

In pyrolysis studies, tetradecene isomers constitute 4.44–4.95% of bio-oil fractions, enhancing fuel calorific value (HHV=18.5MJ/kg\text{HHV} = 18.5 \, \text{MJ/kg}) . Co-feeding with biomass at 1:1 ratios optimizes yields, demonstrating scalability for renewable energy applications .

Material Science

The compound serves as a monomer in polyethylene synthesis and a surfactant precursor. Its long alkyl chain improves lubricity in industrial oils, reducing friction coefficients by 15–20% compared to shorter-chain analogs.

Recent Advances and Future Directions

Catalytic Conversion Innovations

Recent work explores zeolite-catalyzed isomerization to convert (Z)-5-tetradecene into α-olefins for detergent alcohols. H-ZSM-5 catalysts achieve 80% selectivity at 300°C, underscoring industrial potential .

Environmental Impact Assessments

Lifecycle analyses of pyrolysis-derived alkenes indicate a 30% reduction in greenhouse gas emissions versus petroleum-based routes, positioning (Z)-5-tetradecene as a sustainable chemical feedstock .

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